molecular formula C9H7BrFNO3 B1447120 5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID CAS No. 1820649-12-4

5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID

Cat. No.: B1447120
CAS No.: 1820649-12-4
M. Wt: 276.06 g/mol
InChI Key: QVUWRQXUTIVZET-UHFFFAOYSA-N
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Description

5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID is a chemical compound with the molecular formula C9H7BrFNO3 and a molecular weight of 276.06 g/mol It is a derivative of benzoic acid, featuring an acetamido group at the second position, a bromine atom at the fifth position, and a fluorine atom at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID can be synthesized through a multi-step process involving the bromination and fluorination of benzoic acid derivatives. One common method involves the bromination of 4-fluorobenzoic acid using bromine or hydrogen bromide to introduce the bromine atom at the desired position . The acetamido group can be introduced through an acetylation reaction using acetic anhydride and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of 2-acetamido-5-bromo-4-fluorobenzoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific solvents and catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID is unique due to the presence of both the acetamido group and the halogen atoms, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-acetamido-5-bromo-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO3/c1-4(13)12-8-3-7(11)6(10)2-5(8)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUWRQXUTIVZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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